3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid
Overview
Description
Synthesis Analysis
This compound can be synthesized by reacting 3-bromobenzamide and phenylboronic acid in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular formula of this compound is C13H11BBrNO3 and it has a molecular weight of 332.04 g/mol. The InChI Key is OZMICCDGUUNEKL-UHFFFAOYSA-N.Chemical Reactions Analysis
This compound reacts with Lewis bases such as water, alcohols, and amines to form boronic esters and amides, which are important intermediates in organic synthesis.Physical and Chemical Properties Analysis
This compound has a melting point of 217-219°C and a boiling point of 545.9°C at 760 mmHg. It has a density of 1.5 g/cm3 and a refractive index of 1.63. It is a stable compound that is non-flammable and non-explosive. It is sensitive to moisture and should be stored in a cool, dry place.Scientific Research Applications
Synthesis and Chemical Transformations
3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid is a compound that, while not directly referenced in available literature, is closely related to various aryl boronic acids used in chemical synthesis. Aryl boronic acids, including those with bromo and fluoro substituents, are pivotal in organic synthesis, particularly in cross-coupling reactions. For example, the halodeboronation of aryl boronic acids demonstrates the transformation of these compounds into aryl halides under specific conditions, showcasing their versatility in creating diverse organic molecules (Szumigala et al., 2004). Furthermore, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in pharmaceutical production, illustrates the role of boronic acids in facilitating the construction of complex organic structures (Qiu et al., 2009).
Optical and Sensory Applications
Aryl boronic acids are also integral to the development of sensory applications, such as the optical modulation of carbon nanotubes (CNTs) for saccharide recognition. This is exemplified by the conjugation of phenyl boronic acids to polymers for the dispersion of CNTs and the subsequent quenching of their fluorescence in the presence of saccharides, indicating potential applications in biosensing and environmental monitoring (Mu et al., 2012).
Pharmacological Aspects
While direct applications in pharmacology for this compound are not detailed, related research on aryl boronic acids demonstrates their significance in medicinal chemistry. For instance, the exploration of thiophene derivatives via Suzuki cross-coupling reactions of arylboronic acids has revealed potential anti-thrombolytic and biofilm inhibition activities, suggesting the capacity of these compounds to serve as frameworks for developing novel therapeutic agents (Ikram et al., 2015).
Material Science and Catalysis
In material science, the use of aryl boronic acids in creating advanced materials, such as luminescent metal-organic frameworks (MOFs) for temperature sensing, underscores the utility of these compounds beyond traditional organic synthesis. The development of a Tb/Eu-MOF based on a fluorine-modified tetracarboxylate ligand illustrates the innovative applications of boronic acids in designing new materials with specific functionalities (Zhao et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[3-[(3-bromophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrFNO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENMFZGWTYRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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